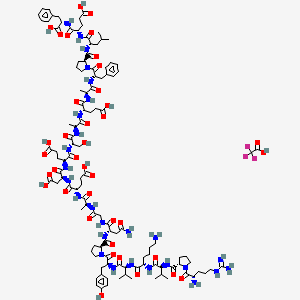
175010-18-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
The compound 175010-18-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic routes. In biology, it is used to study protein interactions and cellular processes. In medicine, it has potential therapeutic applications, particularly in the treatment of neurological diseases such as Alzheimer’s disease . Additionally, it has applications in the industry for developing new materials and environmental applications.
Mécanisme D'action
Target of Action
The compound 175010-18-1, also known as (Gly22)-Amyloid β-Protein (1-40), is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation . Its primary target is the Amyloid-β .
Mode of Action
The compound interacts with its target, Amyloid-β, and induces aggregation. As wild-type Aβ, it preferably assembles in the presence of GM1 ganglioside . This interaction results in the formation of soluble and insoluble β-amyloid aggregates .
Biochemical Pathways
The compound affects the Amyloid-β pathway, leading to the formation of soluble and insoluble β-amyloid aggregates
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of soluble and insoluble β-amyloid aggregates . These aggregates are associated with neurotoxic effects .
Méthodes De Préparation
The compound 175010-18-1 can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of specific chemicals under controlled conditions to produce the desired compound. Extraction from natural sources involves isolating the compound from plants or other organisms.
Analyse Des Réactions Chimiques
The compound 175010-18-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
The compound 175010-18-1 can be compared with other similar compounds, such as other amyloid-beta protein variants. Similar compounds include (Gly22)-Amyloid beta-protein (1-42) and (Gly22)-Amyloid beta-protein (1-38). These compounds share similar structures and biological activities but differ in their specific amino acid sequences and lengths. The uniqueness of this compound lies in its specific sequence and its potential therapeutic applications in neurological diseases .
Propriétés
Numéro CAS |
175010-18-1 |
|---|---|
Poids moléculaire |
4257.8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)
